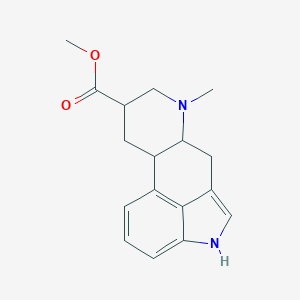
Methyl 6-methylergoline-8alpha-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are commonly found in natural products like ergot alkaloids. This particular compound is characterized by its unique structure, which includes a carboxylic acid group at the 8th position, a methyl group at the 6th position, and a methyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- typically involves multiple steps, starting from simpler ergoline derivatives. One common method involves the esterification of ergoline-8-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: The compound is studied for its potential biological activities, including interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.
作用機序
The mechanism of action of Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- involves its interaction with molecular targets such as neurotransmitter receptors. The compound can bind to dopamine receptors, influencing neurotransmission pathways. This interaction can lead to various physiological effects, making it a compound of interest in neurological research.
類似化合物との比較
Similar Compounds
Lysergic acid methyl ester: Another ergoline derivative with similar structural features.
Ergoline-8-carboxylic acid, 10-methoxy-1,6-dimethyl-, methyl ester: A compound with additional methoxy and dimethyl groups.
Uniqueness
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its distinct structure makes it a valuable compound for research and industrial applications.
生物活性
Methyl 6-methylergoline-8alpha-carboxylate (M6M8C) is a compound belonging to the ergoline family, which has garnered interest due to its potential pharmacological applications. This article provides a comprehensive overview of the biological activity of M6M8C, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
M6M8C is characterized by its unique ergoline structure, which contributes to its interaction with various biological targets. The molecular formula is C_14H_17N_3O_2, and its structure includes a methyl group at the 6-position and a carboxylate group at the 8-position. This configuration is significant for its biological activity.
M6M8C exhibits activity through several mechanisms:
- Receptor Modulation : It acts as an antagonist at somatostatin receptors, particularly sst1, which are implicated in various physiological processes including hormone regulation and neurotransmission. Studies have shown that M6M8C has a high affinity for these receptors, making it a candidate for further pharmacological exploration .
- Cytotoxicity : Preliminary research indicates that M6M8C has cytotoxic effects against certain cancer cell lines. For instance, it has been tested against HeLa and HepG2 cells, demonstrating significant inhibitory concentrations (IC50 values) that suggest potential as an anticancer agent .
Anticancer Activity
Research has demonstrated that M6M8C exhibits selective cytotoxicity towards cancer cells. A notable study reported IC50 values indicating effective concentration ranges for inhibiting cell proliferation in various cancer models:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 45.3 |
| HepG2 | 38.7 |
| Vero | >100 |
The selectivity towards HeLa and HepG2 cells suggests that M6M8C may induce apoptosis or inhibit cell cycle progression in these cancer types .
Antibacterial Properties
In addition to anticancer activity, M6M8C has shown antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 200 |
These findings support the notion that M6M8C could be explored further as a therapeutic agent in treating bacterial infections .
Case Studies and Clinical Implications
While extensive clinical data on M6M8C is limited, several case studies involving related ergoline derivatives provide insights into its potential applications:
- Case Study on Somatostatin Receptor Antagonists : A study highlighted the efficacy of ergoline derivatives in modulating somatostatin receptors in patients with neuroendocrine tumors, suggesting that M6M8C could have similar therapeutic benefits .
- Anticancer Applications : In a clinical setting, compounds with structural similarities to M6M8C have been evaluated for their ability to enhance the efficacy of existing chemotherapeutics. The results indicate that such compounds can potentiate anticancer effects when used in combination therapies .
特性
CAS番号 |
5143-94-2 |
|---|---|
分子式 |
C17H20N2O2 |
分子量 |
284.35 g/mol |
IUPAC名 |
methyl (6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C17H20N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-5,8,11,13,15,18H,6-7,9H2,1-2H3/t11-,13?,15+/m0/s1 |
InChIキー |
OSKZYLPFYNARRX-LKVSRFHLSA-N |
SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC |
異性体SMILES |
CN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC |
正規SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC |
Key on ui other cas no. |
5143-94-2 |
同義語 |
9,10-Dihydroisolysergic Acid I Methyl Ester; 6-Methylergoline-8-carboxylic Acid Methyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















